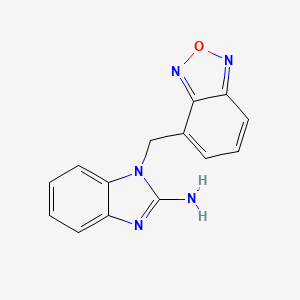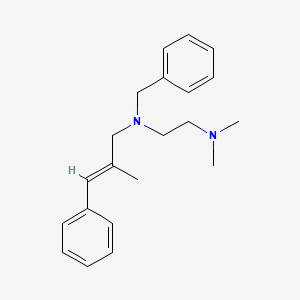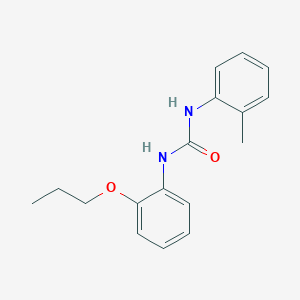
N-ethyl-2-(3-isopropylphenoxy)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(3-isopropylphenoxy)ethanamine hydrochloride, commonly known as Ephenidine, is a dissociative anesthetic drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Ephenidine belongs to the class of arylcyclohexylamines and is structurally similar to the well-known dissociative drug, ketamine.
Scientific Research Applications
Ephenidine has shown potential therapeutic applications in the treatment of various neuropsychiatric disorders such as depression, anxiety, and chronic pain. Studies have also shown that Ephenidine has neuroprotective properties and can improve cognitive function. Ephenidine has been used as a research tool to study the NMDA receptor, which is involved in various physiological and pathological processes in the brain.
Mechanism of Action
Ephenidine acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, Ephenidine can reduce excessive glutamate transmission, which is associated with various neuropsychiatric disorders. Ephenidine also affects other neurotransmitter systems such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and physiological effects:
Ephenidine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and euphoria. Ephenidine can also induce hallucinations and altered states of consciousness. The duration of the effects of Ephenidine can vary depending on the dose and route of administration.
Advantages and Limitations for Lab Experiments
Ephenidine has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. Ephenidine can also be administered orally or intravenously, making it a versatile tool for studying the effects of NMDA receptor blockade. However, Ephenidine has several limitations, including its potential for abuse and dependence, which can complicate its use in preclinical studies.
Future Directions
There are several future directions for the research on Ephenidine, including the development of more selective NMDA receptor antagonists, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the exploration of its therapeutic potential in various neuropsychiatric disorders. Additionally, the use of Ephenidine in combination with other drugs may provide synergistic effects and enhance its therapeutic potential. Further research is needed to fully understand the potential of Ephenidine as a therapeutic agent.
Conclusion:
In conclusion, Ephenidine is a dissociative anesthetic drug that has shown potential therapeutic applications in the treatment of various neuropsychiatric disorders. Ephenidine acts as a non-competitive antagonist of the NMDA receptor and has been used as a research tool to study the molecular mechanisms underlying synaptic plasticity and memory formation. While Ephenidine has several advantages as a research tool, its potential for abuse and dependence must be carefully considered. Further research is needed to fully understand the potential of Ephenidine as a therapeutic agent.
Synthesis Methods
The synthesis of Ephenidine involves the reaction of 3-isopropylphenol with 2-bromoethylamine hydrobromide, followed by N-ethylation using sodium hydride and ethyl iodide. The resulting product is then treated with hydrochloric acid to obtain N-ethyl-2-(3-isopropylphenoxy)ethanamine hydrochloride. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14-8-9-15-13-7-5-6-12(10-13)11(2)3;/h5-7,10-11,14H,4,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAXKKYOFNDOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)



![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)

![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)

![1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B5361189.png)
![1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361190.png)